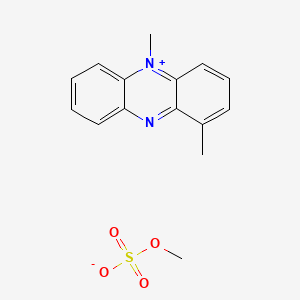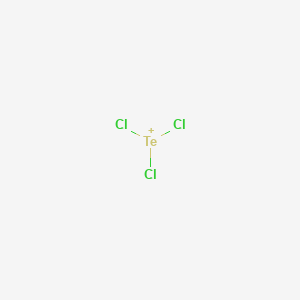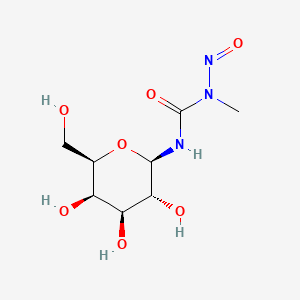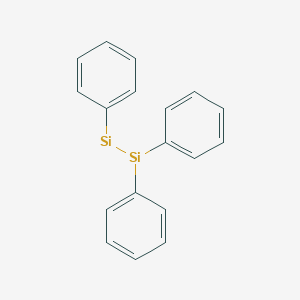![molecular formula C22H41NaO4 B14670056 sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate CAS No. 1135343-26-8](/img/structure/B14670056.png)
sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate is a chemical compound with the molecular formula C22H41NaO4. It is a sodium salt derivative of an ether carboxylate, characterized by its long hydrophobic alkyl chain and hydrophilic carboxylate group. This compound is often used in various industrial and scientific applications due to its unique amphiphilic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate typically involves the reaction of octadec-8-en-1-ol with ethylene oxide to form 2-[2-[(E)-octadec-8-enoxy]ethoxy]ethanol. This intermediate is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to yield the final product. The reaction conditions usually require controlled temperatures and an inert atmosphere to prevent oxidation of the unsaturated alkyl chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate undergoes various chemical reactions, including:
Oxidation: The unsaturated alkyl chain can be oxidized to form epoxides or diols.
Reduction: The carboxylate group can be reduced to an alcohol under specific conditions.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Wissenschaftliche Forschungsanwendungen
Sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate finds applications in several fields:
Chemistry: Used as a surfactant in emulsion polymerization and as a phase transfer catalyst.
Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate is primarily based on its amphiphilic structure. The hydrophobic alkyl chain interacts with non-polar substances, while the hydrophilic carboxylate group interacts with polar substances. This dual interaction facilitates the solubilization and stabilization of various compounds in aqueous and non-aqueous environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecyl sulfate (SDS): Another amphiphilic compound used as a surfactant.
Sodium lauryl ether sulfate (SLES): Similar in structure but with shorter alkyl chains and additional ether linkages.
Uniqueness
Sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate is unique due to its longer alkyl chain, which provides enhanced hydrophobic interactions compared to shorter-chain analogs. This property makes it particularly effective in applications requiring strong emulsifying and solubilizing capabilities.
Eigenschaften
CAS-Nummer |
1135343-26-8 |
|---|---|
Molekularformel |
C22H41NaO4 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate |
InChI |
InChI=1S/C22H42O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-20-26-21-22(23)24;/h10-11H,2-9,12-21H2,1H3,(H,23,24);/q;+1/p-1/b11-10+; |
InChI-Schlüssel |
DQEWELPNYUOALE-ASTDGNLGSA-M |
Isomerische SMILES |
CCCCCCCCC/C=C/CCCCCCCOCCOCC(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCC=CCCCCCCCOCCOCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-](/img/structure/B14669990.png)


![1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide](/img/structure/B14670011.png)


![4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol](/img/structure/B14670031.png)
![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670038.png)



